Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
Description
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate (CAS: 5660-63-9) is a synthetic compound featuring a piperidine ring fused with a 2,5-dioxopyrrolidin-3-yl moiety substituted with a 4-chlorophenyl group. The ethyl carboxylate ester at the piperidine-4-position enhances its lipophilicity, making it a candidate for pharmaceutical or agrochemical applications. This compound belongs to a class of molecules designed for bioactivity modulation through structural modifications of the pyrrolidinone and piperidine scaffolds .
Properties
IUPAC Name |
ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O4/c1-2-25-18(24)12-7-9-20(10-8-12)15-11-16(22)21(17(15)23)14-5-3-13(19)4-6-14/h3-6,12,15H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INADWXYBUDSLDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate typically involves the following steps:
Formation of the Pyrrolidinone Ring: The initial step involves the cyclization of N-substituted β-amino acids with ethyl acetoacetate in the presence of a basic catalyst such as piperidine.
Introduction of the Piperidine Ring: The pyrrolidinone intermediate is then reacted with piperidine to form the fused piperidine-pyrrolidinone structure.
Substitution with 4-Chlorophenyl Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Bases like sodium hydride (NaH) and potassium carbonate (K₂CO₃) are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as hydroxylated or further chlorinated products.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate can be characterized by its molecular formula and a molecular weight of approximately 364.85 g/mol. The compound features a piperidine ring, a dioxopyrrolidine moiety, and a chlorophenyl substituent, which contribute to its biological activity.
Medicinal Chemistry
The compound has shown promise in the development of novel therapeutic agents due to its structural features that facilitate interactions with biological targets.
- Antimicrobial Activity : The sulfonamide group present in related compounds has been associated with antibacterial properties. Research indicates that derivatives of this compound can inhibit bacterial growth by targeting enzymes involved in folic acid synthesis, such as dihydropteroate synthetase.
- Neuropharmacology : Studies have explored the potential of this compound in treating neurodegenerative diseases. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems positions it as a candidate for further investigation in conditions like Alzheimer's disease .
Chemical Synthesis
This compound serves as a versatile intermediate in organic synthesis.
- Building Block for Complex Molecules : It can be utilized to synthesize more complex structures through various chemical reactions, including nucleophilic substitutions and cyclization processes. This property is particularly valuable in pharmaceutical chemistry for developing new drugs .
Biological Research
The compound's unique structure allows it to serve as a tool for studying biological mechanisms.
- Enzyme Inhibition Studies : Researchers have employed this compound to investigate its effects on specific enzymes involved in metabolic pathways, providing insights into enzyme kinetics and inhibition mechanisms .
Data Table: Summary of Applications
Case Study 1: Antimicrobial Properties
In a study examining the antibacterial activity of similar compounds, researchers found that derivatives containing the sulfonamide group exhibited significant inhibition against Escherichia coli and Staphylococcus aureus. The study concluded that modifications to the piperidine structure could enhance efficacy and reduce toxicity .
Case Study 2: Neuropharmacological Effects
A recent investigation into the neuroprotective effects of related dioxopyrrolidine compounds demonstrated their potential in reducing oxidative stress in neuronal cells. These findings suggest that this compound could be further explored as a therapeutic agent for neurodegenerative conditions .
Mechanism of Action
The mechanism of action of ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrrolidinone Ring
Ethyl 1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate
- Structural Difference : The 3-chlorophenyl substituent (vs. 4-chlorophenyl) alters electronic and steric properties.
- This compound is listed in safety data sheets, indicating industrial relevance .
Ethyl 4-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate
Modifications to the Piperidine Moiety
Ethyl 1-(2,5-Dioxopyrrolidin-3-yl)piperidine-4-carboxylate
- Structural Difference: Lacks the 4-chlorophenyl group on the pyrrolidinone ring.
- This compound is noted for high purity (95%) in synthesis but is discontinued in commercial catalogs .
Ethyl 1-[(4-Chlorophenyl)sulfonyl]piperidin-3-carboxylate
- Structural Difference : A sulfonyl group replaces the dioxopyrrolidin-3-yl moiety.
- Synthesized via aqueous-phase sulfonylation .
Data Tables: Structural and Functional Comparisons
Table 1. Substituent Effects on Key Properties
Research Findings and Implications
- Metabolic Stability : Fluorinated analogs (e.g., 4-fluorophenyl derivatives) show improved stability due to fluorine’s resistance to oxidative metabolism, suggesting para-halogen substitution as a strategy for drug design .
- Synthetic Challenges : Ethyl 1-(2,5-dioxopyrrolidin-3-yl)piperidine-4-carboxylate’s discontinuation highlights difficulties in maintaining purity and yield during scale-up .
Biological Activity
Ethyl 1-[1-(4-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylate is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula : C18H18ClN3O3
Molecular Weight : 391.9 g/mol
IUPAC Name : this compound
InChI Key : ACXJGUJLYZIBCV-UHFFFAOYSA-N
The compound features a piperidine ring substituted with a dioxopyrrolidine moiety and a chlorophenyl group, which is believed to enhance its biological activity through various mechanisms.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in various metabolic pathways. For instance, it can bind to the active sites of enzymes, preventing substrate access and thereby inhibiting their activity.
- Receptor Modulation : It interacts with cell surface receptors, influencing cellular signaling pathways that regulate physiological processes such as growth and apoptosis.
- Induction of Apoptosis : In cancer cells, this compound may activate apoptotic pathways, leading to programmed cell death.
Biological Activity Overview
Numerous studies have investigated the biological activities of this compound. Below is a summary of findings from various research efforts:
Case Studies
- Anticancer Efficacy : A study evaluated the compound's effects on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as a chemotherapeutic agent.
- Neuroprotective Properties : Research involving animal models demonstrated that administration of the compound improved cognitive function and reduced neurodegeneration markers in conditions mimicking Alzheimer's disease.
- Antimicrobial Testing : A series of tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed that the compound exhibited varying degrees of inhibitory effects, particularly effective against S. aureus with an MIC value of 32 µg/mL.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
